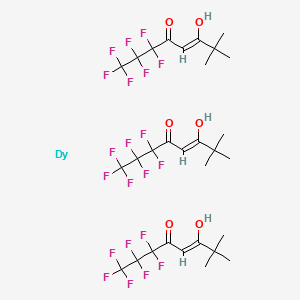
Dysprosium-fod
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium-fod is a compound that includes the rare-earth element dysprosium. Dysprosium is a member of the lanthanide series and is known for its unique magnetic properties and high thermal neutron absorption cross-section. This compound is utilized in various high-tech applications, including data storage, lasers, and electric vehicle motors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dysprosium-fod can be synthesized through various methods. One common approach involves the direct precipitation method using dysprosium nitrate and sodium carbonate. The reaction conditions, such as the concentration of reactants, rate of addition, and temperature, are optimized to produce dysprosium carbonate nanoparticles . Another method involves the combustion synthesis of dysprosium oxide nanoparticles, where dysprosium nitrate reacts with organic fuels like urea or glycine at elevated temperatures .
Industrial Production Methods: Industrial production of dysprosium compounds often involves solvent extraction techniques. For example, dysprosium can be separated from neodymium using ionic liquids and neutral extractants in chloride media . This method allows for the efficient extraction and purification of dysprosium on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: Dysprosium-fod undergoes various chemical reactions, including:
Oxidation: Dysprosium reacts with oxygen to form dysprosium oxide.
Reduction: Dysprosium (III) can be reduced to dysprosium (II) using reducing agents like zinc or sodium.
Substitution: Dysprosium can react with non-metals at elevated temperatures to form various compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Reducing agents such as zinc or sodium.
Substitution: Non-metals like fluorine or chlorine at elevated temperatures.
Major Products:
Oxidation: Dysprosium oxide.
Reduction: Dysprosium (II) compounds.
Substitution: Dysprosium halides.
Applications De Recherche Scientifique
Dysprosium-fod has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of dysprosium-fod involves its interaction with various molecular targets and pathways. Dysprosium ions can influence the magnetic properties of materials by altering the orientation of the easy axis of magnetization and exchange interactions . In photocatalytic applications, dysprosium-doped materials enhance the degradation of organic pollutants by increasing the efficiency of electron-hole pair separation .
Comparaison Avec Des Composés Similaires
Dysprosium-fod can be compared with other rare-earth compounds such as:
Neodymium-fod: Similar magnetic properties but lower thermal stability.
Terbium-fod: Higher luminescence but less effective in high-temperature applications.
Holmium-fod: Comparable magnetic properties but different electronic configurations.
Uniqueness: this compound stands out due to its high thermal neutron absorption cross-section and excellent magnetic properties, making it indispensable in high-tech applications like electric vehicle motors and wind turbines .
By understanding the unique properties and applications of this compound, researchers and industries can leverage its potential for various advanced technologies.
Propriétés
Formule moléculaire |
C30H33DyF21O6 |
|---|---|
Poids moléculaire |
1051.0 g/mol |
Nom IUPAC |
dysprosium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |
InChI |
InChI=1S/3C10H11F7O2.Dy/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |
Clé InChI |
WTTCZGUEGPGZKL-VNGPFPIXSA-N |
SMILES isomérique |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Dy] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


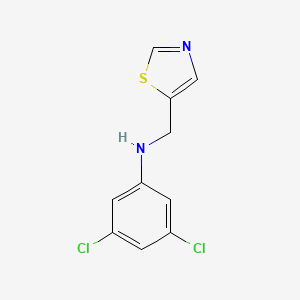
![Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15092895.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15092903.png)
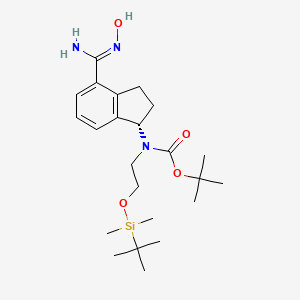
![(2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B15092915.png)
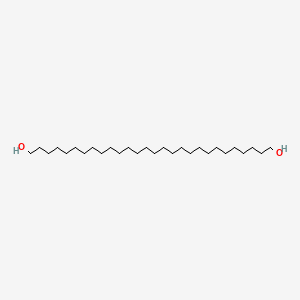

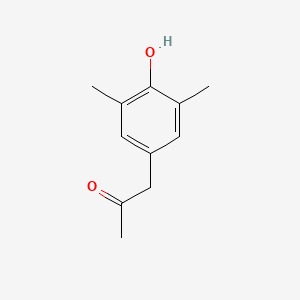

![8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B15092950.png)
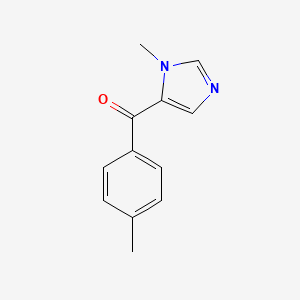
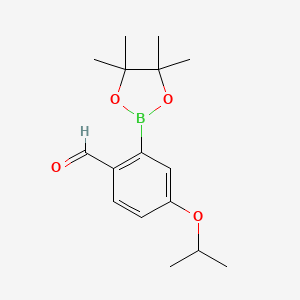
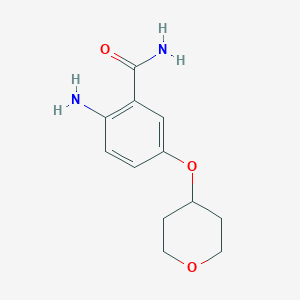
![3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid](/img/structure/B15092972.png)
